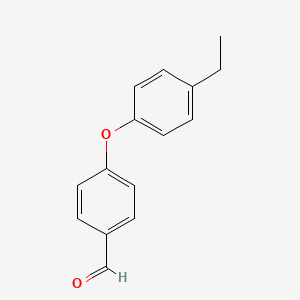
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Übersicht
Beschreibung
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (2-H5-TMDDB) is a compound that is used in many scientific applications. It is a member of the boron-containing dioxaborolane family and has a wide range of potential applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized and characterized using techniques like FT-IR, NMR, and mass spectrometry. X-ray diffraction is also used to confirm single crystals of this compound, providing insights into its molecular structure (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Analysis : DFT calculations are performed for comparative analysis of spectroscopic data, geometrical parameters, and more. This helps in understanding the molecular structure and properties of the compound in detail (Huang et al., 2021).
Application in Fluorescence Probes
Fluorescence Probes for Hydrogen Peroxide Detection : The compound is used in the synthesis of boronate ester fluorescence probes. These probes are developed for detecting hydrogen peroxide (H2O2) and show varying fluorescence responses based on their structure and the presence of H2O2. This application is significant in biochemical and environmental monitoring (Lampard et al., 2018).
Cell-Permeable Fluorescent Prochelators : This compound is part of the development of boronic ester-based fluorescent prochelators. These prochelators change fluorescence in response to various metal ions and hydrogen peroxide, which is useful in studying metal ion dynamics in biological systems (Hyman & Franz, 2012).
Chemical Reactions and Catalysis
Palladium-Catalyzed Borylation : Research indicates the use of this compound in palladium-catalyzed borylation reactions. This process is significant in organic synthesis, particularly in the creation of complex molecules (Takagi & Yamakawa, 2013).
Catalytic Hydroboration : The boron-substituted analogs of this compound have been synthesized for catalytic hydroboration of aldehydes, imines, and ketones. This demonstrates its potential as a versatile catalyst in organic synthesis (Koren-Selfridge et al., 2009).
Biological Applications
Prochelators for Oxidative Stress : Aryl boronate prochelators containing this compound are designed to respond to hydrogen peroxide, forming ligands for chelating metal ions. This application is significant in preventing oxidative stress in biological systems (Leed et al., 2011).
- activity**: Novel heterocycles containing this compound exhibit considerable antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus. This highlights its potential use in the development of new antimicrobial agents (Irving et al., 2003).
Advanced Material Synthesis
Conjugated Polymers : This compound is used in the preparation of soluble conjugated polymers. These polymers have applications in electronic materials due to their luminescent properties (Zhu et al., 2007).
Suzuki Coupling in Polymer Synthesis : It also plays a role in the palladium-catalyzed Suzuki coupling method for synthesizing copolymers. This method is vital for creating polymers with specific electrical and optical properties (Grigoras & Antonoaia, 2005).
Environmental Monitoring
- Hydrogen Peroxide Vapor Detection : Schiff base substituent-triggered deboration reactions involving this compound are applied in highly sensitive detection of hydrogen peroxide vapor. This is crucial for monitoring peroxide-based explosives and environmental pollutants (Fu et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of novel glutamate transporter eaat2 activators .
Mode of Action
It’s known that similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mglur5 .
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of organic electroluminescent devices .
Result of Action
Similar compounds have been used in the preparation of modified c3 betulinic acid derivatives as hiv maturation inhibitors .
Action Environment
It’s known that similar compounds should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBFTBTFCPICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467304 | |
| Record name | 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
775351-56-9 | |
| Record name | 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
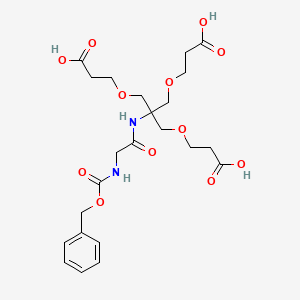

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
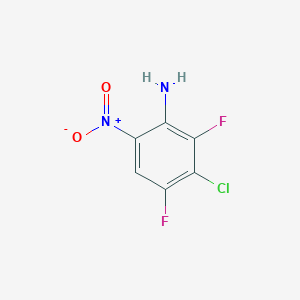


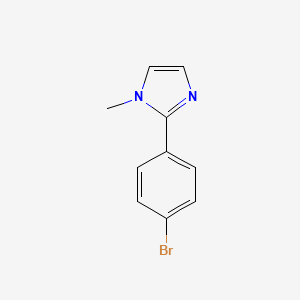

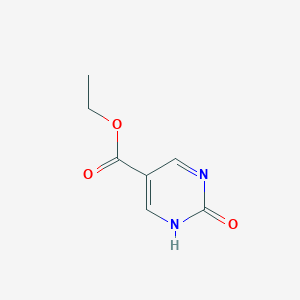

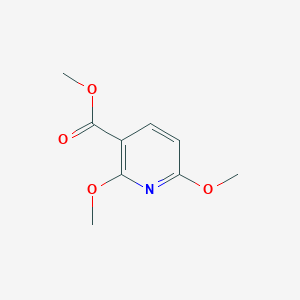
![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)
